H-Phe(4-I)-OH
Description
Contextualization within Unnatural Amino Acid Derivatives
Unnatural amino acids (UAAs) are amino acid analogs that are not among the 20 proteinogenic amino acids genetically encoded by organisms. Their integration into proteins and peptides is a powerful strategy in chemical biology and protein engineering. nih.gov 4-Iodo-D-phenylalanine is a prominent example of a UAA, specifically an analog of phenylalanine. huatengsci.comdrugbank.com The defining feature of this compound is the substitution of a hydrogen atom with an iodine atom at the fourth position (para position) of the phenyl ring. cymitquimica.com
This modification imparts several unique properties. The iodine atom is a heavy atom that can be used in X-ray crystallography to solve the phase problem via single-wavelength anomalous dispersion (SAD) experiments. nih.gov Furthermore, the carbon-iodine bond provides a reactive handle for various chemical modifications through cross-coupling reactions, such as Suzuki and Heck couplings. peptide.com This allows for the site-specific introduction of other functional groups, like fluorescent dyes or polyethylene (B3416737) glycol, into proteins. nih.gov The incorporation of 4-Iodo-D-phenylalanine into peptides and proteins allows researchers to create molecules with enhanced stability, novel biological activity, or specific labeling for imaging and tracking purposes. chemimpex.comchemimpex.com
Significance as a Bioactive Phenylalanine Analog in D-Configuration
Naturally occurring amino acids in proteins are almost exclusively in the L-configuration. The use of the D-enantiomer, such as 4-Iodo-D-phenylalanine, is a deliberate strategy in medicinal chemistry. nih.govchemicalbook.com Peptides constructed with D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins in the body. This increased stability can lead to a longer duration of action for peptide-based drugs.
The D-configuration can also profoundly influence the biological activity of a peptide. Research has shown that the stereochemistry of an amino acid residue is critical for its interaction with biological targets like receptors and enzymes. For instance, studies on analogs of the cyclic pentapeptide Galaxamide demonstrated that replacing an L-phenylalanine with a D-phenylalanine derivative enhanced the anticancer inhibitory effects. mdpi.com Similarly, a biologically active analog of the luteinizing hormone-releasing factor was synthesized using a D-phenylalanine derivative, highlighting its suitability for creating compounds for affinity labeling. nih.gov Therefore, 4-Iodo-D-phenylalanine serves as a valuable building block for designing bioactive peptides with improved pharmacokinetic profiles and specific biological functions. mdpi.com
Overview of Research Trajectories in Molecular Imaging and Targeted Therapy
The presence of an iodine atom makes 4-Iodo-D-phenylalanine particularly suitable for applications in nuclear medicine. chemimpex.com Iodine has several radioisotopes (e.g., Iodine-123, Iodine-124, Iodine-131) that can be used for both imaging and therapy. nih.gov By incorporating a radioactive isotope of iodine, 4-Iodo-D-phenylalanine can be transformed into a radiopharmaceutical.
Molecular Imaging: Radioiodinated derivatives of phenylalanine, including both L- and D-isomers, have been investigated as tracers for tumor imaging with techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govugent.be Cancer cells, particularly malignant gliomas, often overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands. nih.govoup.comsnmjournals.org These transporters facilitate the uptake of amino acids like phenylalanine and its analogs. nih.govsnmjournals.org Consequently, radiolabeled 4-iodophenylalanine accumulates in tumor cells at a higher concentration than in surrounding healthy tissue, allowing for the visualization of tumors. snmjournals.org For example, 2-iodo-D-phenylalanine labeled with Iodine-123 has shown promise as a tumor-specific tracer for SPECT in animal models.
Targeted Radionuclide Therapy: Beyond imaging, radioiodinated phenylalanine analogs are being explored for targeted radionuclide therapy. nih.gov In this approach, a therapeutic radioisotope, such as Iodine-131 (a β-emitter), is attached to the phenylalanine molecule. oup.comvinzenzgruppe.at When the resulting compound, for example, 4-L-[131I]iodo-phenylalanine ([131I]IPA), is taken up by cancer cells, it delivers a cytotoxic dose of radiation directly to the tumor, minimizing damage to healthy tissues. oup.comsnmjournals.org Clinical studies have investigated the use of [131I]IPA, often in combination with external beam radiation, for treating recurrent glioblastoma, a highly aggressive brain tumor. oup.comvinzenzgruppe.at These studies have shown that the treatment can be well-tolerated and may help to stabilize the disease. oup.comvinzenzgruppe.at
Data Tables
Table 1: Physicochemical Properties of 4-Iodo-D-phenylalanine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 62561-75-5 | nih.govbuyersguidechem.com |
| Molecular Formula | C₉H₁₀INO₂ | nih.govbuyersguidechem.com |
| Molecular Weight | 291.09 g/mol | nih.govbuyersguidechem.comnih.gov |
| IUPAC Name | (2R)-2-amino-3-(4-iodophenyl)propanoic acid | nih.gov |
| Melting Point | 251 °C (decomposes) | chemicalbook.combuyersguidechem.com |
| Physical Description | White to slightly beige fine crystalline powder | buyersguidechem.com |
| Chirality | D-enantiomer | nih.govchemicalbook.com |
Table 2: Research Applications of Iodinated Phenylalanine Analogs
| Application Area | Specific Use | Key Findings | Compound Mentioned | Source(s) |
|---|---|---|---|---|
| Molecular Imaging | SPECT imaging of tumors | [¹²³I]-2-iodo-D-phenylalanine showed potential as a tumor-specific tracer in an R1M rhabdomyosarcoma mouse model. | 2-Iodo-D-phenylalanine | nih.gov |
| Targeted Therapy | Treatment of recurrent glioblastoma | 4-L-[¹³¹I]iodo-phenylalanine ([¹³¹I]IPA) in combination with external radiation was well-tolerated and resulted in stable disease in a portion of patients. | 4-L-[¹³¹I]iodo-phenylalanine | oup.comvinzenzgruppe.at |
| Protein Engineering | X-ray crystallography | Site-specific incorporation of p-iodo-L-phenylalanine into a protein facilitated structure determination. | p-iodo-L-phenylalanine | nih.gov |
| Peptide Synthesis | Development of bioactive peptides | Incorporation of D-phenylalanine into Galaxamide analogs improved anticancer activity compared to L-phenylalanine versions. | D-phenylalanine | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQZSRPDOEBMS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62561-75-5 | |
| Record name | 4-Iodo-D-phenylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 62561-75-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthesis of 4 Iodo D Phenylalanine and Functionalized Derivatives
Foundational Synthetic Methodologies
The creation of 4-iodo-D-phenylalanine relies on precise chemical reactions that introduce an iodine atom onto the D-phenylalanine framework while maintaining the desired stereochemistry.
Directed Iodination of D-Phenylalanine Scaffolds
Direct iodination of the D-phenylalanine scaffold is a primary method for synthesizing 4-iodo-D-phenylalanine. This process involves an electrophilic aromatic substitution, where an iodine atom is introduced at the para position of the phenyl ring. One established method employs a mixture of iodic acid and iodine, which facilitates high para-regioselectivity. nih.gov The reaction mechanism is thought to involve the formation of a polarized iodine intermediate that acts as the electrophile. nih.gov
Another approach involves palladium-catalyzed C-H iodination. researchgate.netchinesechemsoc.org This technique can offer high selectivity for specific positions on the aromatic ring, directed by a functional group within the molecule. For instance, the native amino group of phenylalanine derivatives can direct the halogenation to the ortho position under specific conditions. researchgate.net However, achieving para-selectivity often requires the use of specific directing groups and reaction conditions.
Advanced Radiosynthetic Routes for Isotopic Labeling
The incorporation of radioactive iodine isotopes, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, into the 4-iodo-D-phenylalanine structure is crucial for its use in nuclear medicine imaging and therapy. nih.govmdpi.comresearchgate.net
No-Carrier-Added Radioiodination Techniques
No-carrier-added (N.C.A.) radioiodination is a highly sought-after technique as it produces radiotracers with very high specific activity. This is achieved by introducing the radioisotope without the addition of a stable, non-radioactive isotope carrier. nih.govnih.gov A common method for N.C.A. radioiodination is iododestannylation, which involves the reaction of a stannylated precursor with a radioiodide source in the presence of an oxidizing agent. nih.govnih.gov This approach allows for the efficient incorporation of the radioisotope, resulting in high radiochemical yields. nih.gov
Another technique is electrophilic desilylation, where a trialkylsilyl-substituted precursor is reacted with a radioiodide source under acidic conditions and heat. This method has been shown to produce radioiodinated phenylalanine derivatives with high radiochemical yield and purity. researchgate.net
Precursor Design and Utility in Radiochemical Synthesis (e.g., Stannylated Intermediates)
The design of the precursor molecule is a critical aspect of successful radiochemical synthesis. For radioiodination via iododestannylation, organotin precursors, such as N-Boc-4-(tri-n-butylstannyl)-D-phenylalanine methyl ester, are frequently used. nih.gov These precursors are synthesized from the corresponding iodo-derivative. nih.govnih.govduke.edu The choice of protecting groups on the precursor is important to ensure stability and facilitate deprotection after radioiodination. For example, using a Boc group for the amine and a tert-butyl ester for the acid allows for simultaneous deprotection under acidic conditions. nih.gov
The following table summarizes a comparison of different precursors and methods for radioiodination:
| Precursor Type | Radioiodination Method | Oxidizing Agent | Deprotection | Radiochemical Yield (RCY) | Reference |
| N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester | Iododestannylation | Chloramine-T | Acid and base hydrolysis | 90 ± 6% | nih.gov |
| (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | Iododestannylation | Not specified | Acidic conditions | 94.8 ± 3.4% (one-step) | nih.govnih.govsnmjournals.org |
| 4-triethylsilyl-L-phenylalanine | Electrophilic desilylation | Not specified | Not applicable | 65-85% | researchgate.net |
| N-Boc-4-tributylstannyl-L-phenylalanine | Electrophilic destannylation | Not specified | Required | Not specified | researchgate.net |
This table is based on data for the L-isomer but the principles are applicable to the D-isomer.
Synthesis of N-Protected and Activated 4-Iodo-D-phenylalanine for Bioconjugation
For applications in bioconjugation, such as linking to peptides or other biomolecules, 4-iodo-D-phenylalanine often requires protection of its amino group and activation of its carboxyl group. chemimpex.comchemimpex.com The Boc and fluorenylmethyloxycarbonyl (Fmoc) groups are commonly used for N-protection. chemimpex.comchemimpex.com
The synthesis of these derivatives typically involves:
Protection: The amino group of 4-iodo-D-phenylalanine is protected using reagents like di-tert-butyl dicarbonate (B1257347) for Boc protection or Fmoc-Cl/Fmoc-OSu for Fmoc protection. chemimpex.comvulcanchem.com
Activation: The carboxylic acid group can be activated to facilitate amide bond formation. This can be achieved by converting it into an active ester, such as an N-hydroxysuccinimide (NHS) ester.
These N-protected and activated forms of 4-iodo-D-phenylalanine are valuable reagents in solid-phase peptide synthesis, allowing for the site-specific incorporation of the iodinated amino acid into a peptide chain. chemimpex.comacs.org
Preparation of Boc- and Fmoc-Protected Derivatives
The protection of the α-amino group is a fundamental step in preparing 4-Iodo-D-phenylalanine for peptide synthesis. The two most common protecting groups employed are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group.
The Boc-protected derivative, Boc-4-iodo-D-phenylalanine , is a versatile building block in medicinal chemistry and peptide synthesis. chemimpex.com The Boc group enhances the compound's stability and solubility, making it suitable for various synthetic protocols. chemimpex.com Its preparation is a necessary step to suppress the arylation of the amino group during subsequent reactions, such as Ullman-type couplings. nih.gov This derivative is frequently used in the development of novel therapeutics and serves as a key intermediate for introducing iodine into peptide sequences, which is valuable for radiolabeling and imaging studies. chemimpex.comcymitquimica.com
The Fmoc-protected derivative, N-Fmoc-4-iodo-D-phenylalanine , is particularly vital for modern solid-phase peptide synthesis (SPPS). netascientific.compeptide.com The Fmoc group provides selective protection for the amino group, which can be cleaved under mild basic conditions without affecting other acid-labile protecting groups on the peptide chain. netascientific.com This orthogonality is a cornerstone of Fmoc-based SPPS. The resulting derivative is an important raw material for producing complex peptides with specific functionalities and is used in pharmaceuticals, agrochemicals, and dyestuffs. netascientific.comfishersci.nlthermofisher.com The presence of the iodine atom on the phenyl ring allows for post-synthesis modifications through reactions like Suzuki and Heck couplings, further expanding its utility. peptide.com
Table 1: Properties of Protected 4-Iodo-D-phenylalanine Derivatives
| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Use |
| N-(tert-Butoxycarbonyl)-4-iodo-D-phenylalanine | Boc-D-Phe(4-I)-OH | 176199-35-2 | C₁₄H₁₈INO₄ | 391.205 | Building block for peptide synthesis, radiolabeling. chemimpex.comcymitquimica.comsynquestlabs.com |
| N-(9-Fluorenylmethoxycarbonyl)-4-iodo-D-phenylalanine | Fmoc-D-Phe(4-I)-OH | 205526-29-0 | C₂₄H₂₀INO₄ | 513.33 | Intermediate for solid-phase peptide synthesis (SPPS). netascientific.comfishersci.nl |
Synthesis of Acetylated Derivatives for Peptide Coupling
Acetylation is a common chemical modification in peptide science, typically occurring at the N-terminus of a peptide chain. formulationbio.com This modification neutralizes the positive charge of the N-terminal amino group and can increase the peptide's stability against enzymatic degradation by mimicking the structure of native proteins. formulationbio.com
The synthesis of acetylated peptides containing 4-iodophenylalanine is generally achieved after the peptide has been assembled using standard solid-phase peptide synthesis (SPPS) protocols. For instance, in the synthesis of a peptide analog of CIYKYY, which incorporates 4-iodophenylalanine, the N-terminus was acetylated using acetic anhydride (B1165640) after the full peptide sequence was constructed on the resin. nih.gov This post-synthesis acetylation is a straightforward and widely used method.
The resulting acetylated, 4-iodophenylalanine-containing peptides are valuable tools in biochemical research. A model peptide, Ac-T(4-I-Phe)PN-NH₂, was synthesized to investigate metal-catalyzed cross-coupling reactions on solid supports, demonstrating the utility of such derivatives in exploring novel chemical transformations on peptides. nih.gov These findings highlight how acetylation, in concert with the unique properties of the iodo-phenylalanine residue, provides a platform for creating structurally diverse and functionally optimized peptides.
Table 2: Example of an Acetylated Peptide Containing 4-Iodophenylalanine
| Peptide | Sequence | Synthesis Highlight | Research Application |
| Ac-CIYKF(4-I)Y | Acetyl-Cys-Ile-Tyr-Lys-Phe(4-I)-Tyr | N-terminal acetylation with acetic anhydride post-SPPS. nih.gov | Investigated as a potent Src tyrosine kinase inhibitor. nih.gov |
Innovations in Protein and Peptide Engineering Utilizing 4 Iodo D Phenylalanine
Genetic Code Expansion for Site-Specific Protein Incorporation
The introduction of 4-iodophenylalanine into proteins at specific sites is achieved by repurposing a codon, typically a stop codon, to encode the unnatural amino acid. wikipedia.orgnih.gov This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous translational machinery. frontiersin.org This engineered pair consists of a synthetase that specifically recognizes and charges the unnatural amino acid onto its cognate tRNA, and a tRNA that recognizes the reassigned codon in the messenger RNA (mRNA). nih.gov For protein synthesis via the ribosome, the L-enantiomer, 4-iodo-L-phenylalanine, is utilized.
Exploration of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for UGA Codon Suppression
The amber stop codon (UAG) is most commonly used for the incorporation of unnatural amino acids. mdpi.com However, the opal (UGA) and ochre (UAA) stop codons can also be suppressed. The primary orthogonal pairs used for incorporating phenylalanine analogs are derived from the tyrosyl-tRNA synthetase/tRNA (TyrRS/tRNATyr) from Methanococcus jannaschii and the pyrrolysyl-tRNA synthetase/tRNA (PylRS/tRNAPyl) from Methanosarcina species. nih.gov
These pairs have been successfully engineered to incorporate a wide array of phenylalanine derivatives. nih.govplos.org The M. jannaschii TyrRS/tRNATyr pair is particularly well-suited for this purpose because its tRNA is not recognized by host synthetases, and the synthetase itself does not charge endogenous tRNAs. plos.org Researchers have created mutant synthetases with altered amino acid binding pockets that can accommodate bulky phenylalanine analogs like p-iodophenylalanine and charge them to the orthogonal tRNA, which has its anticodon mutated to recognize a specific stop codon, such as the UAG codon (CUA anticodon). plos.org While UAG is the most frequently targeted stop codon for incorporating 4-iodophenylalanine, the methodology can be adapted for UGA suppression by engineering the orthogonal tRNA to possess a UCA anticodon.
Efficiency and Fidelity of 4-Iodo-L-phenylalanine Incorporation into Recombinant Proteins
The success of genetic code expansion hinges on the efficiency (yield of full-length modified protein) and fidelity (accuracy of unnatural amino acid incorporation). The incorporation of 4-iodo-L-phenylalanine has been demonstrated with varying efficiencies that depend on the specific orthogonal pair, the expression host, and the context of the reassigned codon. plos.orgnih.gov
In studies involving Mycobacterium tuberculosis, the incorporation of p-iodophenylalanine (pIpa) into Green Fluorescent Protein (GFP) using an evolved M. jannaschii TyrRS/tRNA pair yielded approximately 0.6 mg/L of protein, which corresponded to about 9% of the yield of the wild-type protein. plos.org This was the highest efficiency observed among several tested unnatural amino acids in that system. plos.org
Cell-free protein synthesis systems offer an alternative to in vivo expression and can enhance the efficiency of unnatural amino acid incorporation. nih.gov By optimizing the concentrations of the orthogonal pair and the unnatural amino acid in a cell-free system, researchers achieved yields of GFP containing 4-iodo-L-phenylalanine that were 50-120% of the wild-type expression levels. nih.gov Mass spectrometry analysis confirmed the high fidelity of incorporation in these systems. nih.gov
| System | Protein | Unnatural Amino Acid | Incorporation Efficiency (% of Wild Type) | Reference |
| Mycobacterium smegmatis | Green Fluorescent Protein (GFP) | p-Iodophenylalanine | ~9% | plos.org |
| E. coli Cell-Free System | Green Fluorescent Protein (GFP) | p-Iodo-L-phenylalanine | 50-120% | nih.gov |
Post-Translational Protein Modification and Chemoselective Tagging
The true power of incorporating 4-iodophenylalanine into proteins lies in the subsequent chemical modifications enabled by the aryl iodide handle. This functional group is relatively inert within the cellular environment but can undergo specific, high-yield chemical reactions under mild, biocompatible conditions—a concept known as bioorthogonal chemistry. mdpi.com
Bioorthogonal Reactivity of the Aryl Iodide Moiety (e.g., Suzuki-Miyaura Cross-Coupling)
The aryl iodide of a 4-iodophenylalanine residue is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron compound, such as a boronic acid or its ester. mdpi.comresearchgate.net The Suzuki-Miyaura reaction is highly valued for its compatibility with aqueous environments and its tolerance of a wide range of functional groups found in proteins, making it ideal for modifying complex biomolecules. mdpi.comscispace.com
This reaction has been successfully performed on proteins containing genetically encoded 4-iodophenylalanine, as well as on synthetic peptides containing the residue. researchgate.netscispace.com The reaction typically involves a palladium catalyst and a base, and can be carried out under mild temperature conditions. researchgate.netresearchgate.net Microwave assistance has been shown to enhance the reaction rate and purity of the resulting biaryl-containing peptides in solid-phase synthesis. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Suzuki-Miyaura Coupling | Protein/Peptide with 4-iodophenylalanine, Aryl/Vinyl boronic acid | Palladium catalyst (e.g., PdCl₂(dppf)₂), Base (e.g., KOAc), Aqueous or organic solvent | Protein/Peptide with biaryl linkage |
| Miyaura Borylation | Peptide with 4-iodophenylalanine | Bis(pinacolato)diboron, PdCl₂(dppf)₂, KOAc, DMSO | Borylated peptide (intermediate for Suzuki coupling) |
| Sonogashira Coupling | Protein/Peptide with 4-iodophenylalanine, Terminal alkyne | Palladium and Copper catalysts | Protein/Peptide with aryl-alkyne linkage |
| Heck Coupling | Protein/Peptide with 4-iodophenylalanine, Alkene | Palladium catalyst | Protein/Peptide with aryl-alkene linkage |
Strategic Introduction of Fluorescent Probes and Affinity Tags
The bioorthogonal reactivity of the aryl iodide serves as a gateway for attaching a diverse array of functional molecules to proteins and peptides. By using a boronic acid derivative of a fluorescent dye in a Suzuki-Miyaura reaction, a fluorescent probe can be site-specifically conjugated to a protein containing 4-iodophenylalanine. scispace.comgoogle.com This allows for the creation of fluorescent biosensors and enables detailed imaging studies of protein localization and trafficking. scispace.comlookchem.com
Similarly, affinity tags like biotin (B1667282) can be introduced to facilitate protein purification, immobilization, and detection. Photo-affinity labels, which form covalent bonds with interacting partners upon photoactivation, can also be attached via the 4-iodophenylalanine residue, providing a powerful tool for mapping protein-protein interactions. d-nb.info This strategic tagging methodology offers a precise alternative to traditional labeling techniques that often target naturally occurring amino acids like cysteine or lysine, which can lead to heterogeneous products if multiple such residues are present. nih.gov
Design and Synthesis of Modified Peptides and Peptide-Based Therapeutic Candidates
In addition to its use in recombinant protein engineering, 4-iodo-D-phenylalanine is a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into peptides is a common strategy to increase their resistance to proteases, thereby extending their half-life in biological systems. peptide.com
The 4-iodophenylalanine residue, whether in L- or D-form, can be introduced during SPPS using its Fmoc-protected derivative. peptide.com Once incorporated into the peptide chain, the aryl iodide can be modified on the solid support. For instance, a peptide containing 4-iodophenylalanine can be converted to contain a thiophenylalanine residue via a copper-mediated cross-coupling reaction. nih.gov More commonly, it is used in on-resin Suzuki-Miyaura reactions to synthesize biaryl-containing peptides, which are of interest for their constrained conformations and potential as therapeutic agents. researchgate.net
The ability to create novel peptide structures through these methods makes 4-iodophenylalanine an attractive component in the design of peptide-based therapeutics. lookchem.com These modified peptides can be engineered to have enhanced stability, receptor affinity, and specific pharmacological properties, opening new avenues for drug development. nih.govlookchem.com
Applications in Molecular Imaging and Advanced Diagnostics
Development of Radiopharmaceuticals for Positron Emission Tomography (PET)
The incorporation of positron-emitting radionuclides onto 4-Iodo-D-phenylalanine is a key strategy in the development of novel radiopharmaceuticals for Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of metabolic processes in the body. By labeling 4-Iodo-D-phenylalanine with a positron-emitting isotope, such as Iodine-124, researchers can create tracers that are taken up by cells, particularly cancer cells, which often exhibit increased amino acid metabolism. google.com
This approach leverages the fact that amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), are frequently overexpressed in various types of tumors, including gliomas. nih.govresearchgate.netoup.com The resulting radiopharmaceutical, for instance, 4-[¹²⁴I]iodo-L-phenylalanine, can be used to image tumors, aid in diagnosis, and monitor therapy. google.comsnmjournals.org The ability to perform quantitative PET imaging with such agents allows for precise internal dosimetry measurements, which are crucial for therapy planning and monitoring. google.com
Utilization in Single-Photon Emission Computed Tomography (SPECT) Agent Development
Similarly, 4-Iodo-D-phenylalanine is a valuable precursor for the development of agents for Single-Photon Emission Computed Tomography (SPECT). By labeling the compound with a gamma-emitting radionuclide like Iodine-123 or Iodine-131, SPECT tracers can be created. nih.govresearchgate.net These tracers, such as 4-[¹²³I]Iodo-L-phenylalanine (¹²³I-IPA), have been investigated for their utility in imaging various tumors, particularly brain tumors like gliomas. snmjournals.orgnih.govresearchgate.net
Clinical studies have explored the use of ¹²³I-IPA SPECT for the diagnosis and characterization of brain lesions. researchgate.netresearchgate.net While some studies suggest that other tracers like L-3-[¹²³I]-iodo-α-methyl-tyrosine (IMT) may offer superior tumor-to-brain ratios in low-grade gliomas, the prolonged retention of IPA in tumors makes it a promising candidate for therapeutic applications when labeled with a therapeutic isotope like Iodine-131. nih.govresearchgate.net The development of these SPECT agents provides a valuable tool for nuclear medicine, offering an alternative or complementary imaging modality to PET. google.com
4-Iodo-D-phenylalanine as a Molecular Tracer for Cellular Processes
Beyond its direct application in clinical imaging, 4-Iodo-D-phenylalanine serves as a powerful molecular tracer for investigating fundamental cellular processes. Its structural similarity to the natural amino acid phenylalanine allows it to interact with and be transported by amino acid transporters.
Probing Amino Acid Transporter Activity in Pathological Conditions
The uptake of radiolabeled 4-Iodo-D-phenylalanine is largely mediated by amino acid transporters, making it an excellent tool to probe the activity of these transporters in various pathological conditions. nih.gov The L-type amino acid transporter (LAT1) is of particular interest as it is known to be upregulated in a wide range of cancers, including breast cancer and gliomas. nih.govoup.comnih.gov
Studies have shown that the uptake of radioiodinated 4-iodophenylalanine in cancer cells is a transporter-mediated process. nih.gov For example, in MCF-7 breast cancer cells, the uptake of 4-[¹²⁵I]iodo-L-phenylalanine was comparable to that of [¹⁴C]phenylalanine and could be inhibited by unlabeled phenylalanine, confirming its transport via amino acid transporters. nih.govduke.edu This ability to track transporter activity provides valuable insights into the metabolic state of cells and can be exploited for diagnostic and therapeutic purposes. The overexpression of these transporters in malignant cells compared to healthy tissue is a key factor in the tumor-specific accumulation of these tracers. oup.comsnmjournals.org
Tumor Imaging and Metabolic Profiling in Oncology
The preferential accumulation of 4-Iodo-D-phenylalanine in tumor cells has established it as a valuable agent for tumor imaging and metabolic profiling in oncology. researchgate.net Radiolabeled derivatives of phenylalanine have been extensively investigated as potential tumor imaging agents. nih.gov
In the context of gliomas, PET and SPECT imaging with radiolabeled 4-iodophenylalanine has been used for primary diagnosis, detection of recurrence, and defining the metabolic tumor volume. nih.govresearchgate.netoup.com For instance, a phase I clinical trial involving patients with recurrent glioblastoma used 4-L-[¹³¹I]iodo-phenylalanine ([¹³¹I]IPA) in combination with external radiation therapy. nih.govoup.com The study utilized SPECT to guide tumor dosimetry and O-(2-[¹⁸F]fluoroethyl)-L-tyrosine PET to determine metabolic tumor responses. nih.govresearchgate.net The results demonstrated specific tumor targeting and provided preliminary evidence of efficacy, with stable disease observed in a subset of patients. nih.govoup.com
The uptake of these tracers can provide a metabolic profile of the tumor, which may have prognostic value. For example, high levels of LAT1 expression, which drives the uptake of phenylalanine derivatives, have been suggested as a prognostic marker for shorter progression-free survival in glioma patients. nih.govoup.com
Research Findings on 4-Iodo-L-phenylalanine in Glioblastoma
| Study Aspect | Finding | Citation |
|---|---|---|
| Clinical Trial Phase | Phase I study of 4-L-[¹³¹I]iodo-phenylalanine ([¹³¹I]IPA) with external radiation therapy in recurrent glioblastoma. | nih.govoup.com |
| Tumor Targeting | [¹³¹I]IPA demonstrated specific tumor targeting. | nih.govoup.com |
| Patient Response | Stable disease was observed in 44% (4 out of 9) of patients at 3 months post-treatment. | nih.govoup.com |
| Progression-Free Survival | The median progression-free survival was 4.3 months. | nih.govoup.com |
| Overall Survival | The median overall survival was 13 months. | nih.govoup.com |
| Imaging Modalities Used | SPECT for [¹³¹I]IPA tumor dosimetry and [¹⁸F]FET PET for metabolic tumor response. | nih.govresearchgate.net |
Strategies for Enhanced Imaging Contrast and Specificity
Ongoing research focuses on strategies to enhance the imaging contrast and specificity of 4-Iodo-D-phenylalanine-based agents. One approach involves the chemical modification of the molecule to improve its biological characteristics. For example, the development of new synthesis methods aims to produce no-carrier-added radiotracers with high radiochemical yields. nih.govduke.edu
Another strategy involves the exploration of different isomers. While it is not definitively known whether the L-isomer or D-isomer of 4-iodophenylalanine has superior biological characteristics for all applications, some studies have investigated both forms. nih.govresearchgate.net For instance, in the case of 2-iodophenylalanine, the L-isomer was found to be better for imaging applications due to faster blood clearance. researchgate.net The development of D-amino acid-based tracers is also an area of interest, as they may exhibit different metabolic fates and transport kinetics, potentially leading to improved tumor-to-background ratios. ugent.besnmjournals.orgresearchgate.net
Furthermore, the incorporation of 4-iodo-phenylalanine into larger molecules, such as iodinated polyesters or urea-based PSMA inhibitors, is being explored to create materials with enhanced X-ray contrast properties or to improve tumor retention and plasma protein binding for targeted radionuclide therapy. nih.govresearchgate.netnih.gov These innovative approaches aim to refine the properties of 4-Iodo-D-phenylalanine-based imaging agents to achieve even greater diagnostic accuracy and therapeutic efficacy.
Investigative Therapeutic Applications and Pharmacological Characterization
Targeted Radionuclide Therapy (TRT) Approaches
Targeted radionuclide therapy (TRT) with 4-iodo-L-phenylalanine leverages the compound as a targeting molecule to deliver cytotoxic radiation directly to cancer cells. By labeling the molecule with a therapeutic radionuclide, such as Iodine-131 ([131I]), the resulting radiopharmaceutical, [131I]IPA, can be administered systemically. oup.comsnmjournals.org It then crosses the blood-brain barrier and is preferentially taken up by glioma cells via the overexpressed LAT1 transporters. oup.comcancer.gov This approach allows for the selective irradiation of the tumor while minimizing exposure to surrounding healthy brain tissue, where the transporter is less active. oup.comthno.org The use of a gamma-emitting isotope like Iodine-131 also allows for monitoring the uptake and distribution of the agent within the tumor using imaging techniques like single-photon emission computed tomography (SPECT). nih.govresearchgate.net
The therapeutic efficacy of [131I]IPA has been evaluated in both preclinical and early-phase clinical studies, primarily for treating malignant gliomas. In vitro studies on human glioma cell cultures exposed to [131I]IPA for 24 hours showed a significant reduction in cell number by 77% and 79% in two different cell lines. nih.goviiarjournals.org
Preclinical studies in rat models with C6 gliomas demonstrated that treatment with [131I]IPA significantly prolonged survival compared to untreated controls. nih.gov In one study, 8 of 15 treated rats showed improved health and were sacrificed after 81 days, with autopsies revealing substance defects where tumors had been, rather than large tumor masses. nih.goviiarjournals.org
The primary mechanism of cytotoxicity for [131I]IPA is the delivery of a localized, lethal dose of radiation via beta decay. oup.com Iodine-131 is a radionuclide that emits both beta particles (β-) and gamma rays (γ). researchgate.net Once [131I]IPA accumulates within the glioma cells, the emitted high-energy beta particles travel a short distance—typically a few millimeters—in tissue. oup.com This path length is sufficient to damage critical cellular components, most importantly DNA, leading to cell death.
Therapeutic Efficacy of Radioiodinated 4-Iodo-D-phenylalanine (e.g., with Iodine-131)
Synergistic Therapeutic Modalities
The therapeutic potential of [131I]IPA is not limited to its use as a monotherapy. Research has shown that its efficacy can be significantly enhanced when used in combination with other cancer treatments, particularly external beam radiation therapy (XRT). snmjournals.org
Combining systemic [131I]IPA with conventional XRT has demonstrated synergistic effects in preclinical models and is being investigated in clinical trials. nih.govsnmjournals.org The rationale is that the two forms of radiation therapy complement each other. XRT delivers a high dose of radiation from outside the body, while [131I]IPA provides continuous, low-dose-rate internal radiation from within the tumor cells.
A study in rat models of glioma directly compared the efficacy of [131I]IPA monotherapy, XRT monotherapy, and a combination of both. snmjournals.org While the monotherapies showed modest or statistically insignificant effects on survival in some models, the combined treatment significantly prolonged median survival across all tested glioma models. snmjournals.org
The synergy may also be attributed to the radiosensitizing properties of 4-iodo-L-phenylalanine. cancer.govoup.com By interfering with cellular processes, the compound may make cancer cells more susceptible to the damaging effects of the external beam radiation. researchgate.net The IPAX-1 phase I trial provided clinical evidence that combining [131I]IPA with XRT is a feasible and well-tolerated strategy in patients with recurrent glioblastoma, warranting further investigation. nih.gov
Table 2: Survival Outcomes in Rat Glioma Models with Combination Therapy
| Animal Model | Treatment Group | Median Survival (days) | Long-Term (>120 days) Survival Rate | Reference |
|---|---|---|---|---|
| Fischer–F98 (syngeneic) | Control | ~21 | 0% | snmjournals.org |
| XRT (8 Gy) alone | Not significant vs. control | 0% | snmjournals.org | |
| [131I]IPA (30 MBq) alone | Not significant vs. control | Not reported | snmjournals.org | |
| Combined XRT + [131I]IPA | Significantly prolonged | 55-75% | snmjournals.org | |
| RNU Rats (human xenograft) | Control | ~21 | 0% | snmjournals.org |
| XRT (8 Gy) alone | Modest increase | 18-25% | snmjournals.org | |
| [131I]IPA (30 MBq) alone | Modest increase | 35-45% | snmjournals.org |
Exploration as a Metabolic Inhibitor or Antimetabolite Agent
Beyond its role as a delivery vehicle for radionuclides, 4-iodo-L-phenylalanine is hypothesized to possess intrinsic activity as a metabolic inhibitor or antimetabolite. researchgate.net As an analog of the essential amino acid L-phenylalanine, it can potentially interfere with metabolic pathways that rely on this amino acid. researchgate.netoup.com
One proposed mechanism is the inhibition of DNA repair pathways. researchgate.net In the context of combination therapy with fractionated XRT, it is suggested that [131I]IPA may prevent cancer cells from repairing the sublethal DNA damage caused by a dose of external radiation. By inhibiting these repair mechanisms in the window between XRT fractions, the compound could enhance the efficacy of the subsequent radiation doses, leading to greater tumor cell killing. researchgate.net This intrinsic cytostatic and radiosensitizing effect makes it an attractive candidate for multimodal glioma therapy. oup.com
Integration into Targeted Drug Delivery Systems
The use of 4-iodo-L-phenylalanine in oncology is a prime example of its integration into a targeted drug delivery system. The system relies on the biological characteristics of the tumor itself for targeting. The entire premise of using [131I]IPA for glioma therapy is based on its ability to act as a substrate for the LAT1 amino acid transporter, which is significantly overexpressed on the surface of glioma cells compared to normal brain cells. nih.govoup.com
This targeted uptake mechanism offers several advantages:
Specificity: It allows for the selective accumulation of the therapeutic agent ([131I]) in tumor tissue.
Blood-Brain Barrier Penetration: As an amino acid analog, it can cross the otherwise restrictive blood-brain barrier to reach intracranial tumors. oup.comsnmjournals.org
Sustained Accumulation: Studies have shown that the compound exhibits prolonged retention in glioma tissue, allowing for a sustained therapeutic effect from the radionuclide. researchgate.netoup.com
In essence, 4-iodo-L-phenylalanine functions as a "Trojan horse," using the cancer cells' own overactive metabolic machinery to deliver a cytotoxic payload. This approach is a cornerstone of the theranostics field, where a molecule can be used for both diagnosis (when labeled with an imaging isotope) and therapy (when labeled with a therapeutic isotope). researchgate.netthno.org
Role in Ligands for Prostate-Specific Membrane Antigen (PSMA) Targeting
Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the imaging and therapy of prostate cancer due to its significant upregulation on cancer cells. researchgate.netsnmjournals.org The development of small-molecule PSMA inhibitors, often based on a lysine-urea-glutamate (KuE) motif, has been a major focus of radiopharmaceutical research. d-nb.infonih.govnih.gov Within this context, 4-Iodo-d-phenylalanine has been utilized as a structural modification within the linker region of these PSMA ligands. d-nb.infonih.govtum.de
Influence on Plasma Protein Binding for Sustained Accumulation
A key objective in the design of modern radiotherapeutics is to achieve high and sustained accumulation of the agent in tumor tissue while minimizing exposure to healthy organs. One effective strategy to achieve this is to increase the ligand's binding to plasma proteins, such as Human Serum Albumin (HSA). nih.govtum.de This increased binding reduces the rate of glomerular filtration, extending the agent's half-life in circulation and providing a longer window for it to accumulate at the target site. tum.de
The incorporation of 4-Iodo-d-phenylalanine into the structure of PSMA ligands has proven to be a highly effective method for increasing plasma protein binding. researchgate.nettum.de The introduction of the iodo-phenyl group significantly enhances the lipophilicity of the resulting radioligand, which promotes stronger interactions with plasma proteins. nih.gov
Research has demonstrated this effect quantitatively. For instance, a lutetium-177-labeled PSMA inhibitor containing 4-Iodo-d-phenylalanine, designated as ¹⁷⁷Lu-11, exhibited almost quantitative plasma protein binding at 97%. d-nb.infonih.govnih.gov This was a substantial increase compared to similar ligands lacking this moiety, which showed binding percentages around 80-83%. nih.govnih.gov
| Compound | Key Structural Feature | Plasma Protein Binding (%) | Human Serum Albumin (HSA) Binding (%) |
| ¹⁷⁷Lu-11 | Contains 4-Iodo-d-phenylalanine | 97 | 97 |
| ⁶⁸Ga-10 | Lacks 4-Iodo-d-phenylalanine | 80 | 83 |
| ⁿᵃᵗLu-PSMA I&T | Lacks 4-Iodo-d-phenylalanine | Not specified | 79 |
Data sourced from Wirtz et al. (2018). nih.gov
This dramatically increased plasma protein binding directly translates to a more favorable pharmacokinetic profile for tumor targeting. The sustained presence of the radioligand in the bloodstream allows for prolonged accumulation in PSMA-expressing tumors. Studies have shown that this modification enabled sustained tumor accumulation over 24 hours, leading to a tumor uptake for ¹⁷⁷Lu-11 that was almost four times higher than that of the reference compound ¹⁷⁷Lu-PSMA I&T at the same time point. researchgate.netd-nb.infonih.govnih.govebi.ac.uk This enhanced and prolonged retention in the tumor is a critical factor for improving the efficacy of endoradiotherapy. researchgate.netnih.gov
| Compound | Key Structural Feature | Tumor Uptake at 24h p.i. (%ID/g) |
| ¹⁷⁷Lu-11 | Contains 4-Iodo-d-phenylalanine | 16.1 ± 2.5 |
| ¹⁷⁷Lu-PSMA I&T | Lacks 4-Iodo-d-phenylalanine | ~4 (fourfold lower than ¹⁷⁷Lu-11) |
p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue. Data sourced from reports by Weineisen et al. (2015) and Wirtz et al. (2018). researchgate.netd-nb.infonih.govnih.govebi.ac.uk
Mechanistic Insights into Biological Interactions and Cellular Dynamics
Investigation of Cellular Uptake and Transport Systems
The entry of 4-iodo-D-phenylalanine into cells is a critical first step for its biological activity. This process is primarily mediated by specific transport systems, with the Large Neutral Amino Acid Transporter 1 (LAT1) playing a pivotal role. nih.govugent.be
LAT1 is a transporter protein that is often overexpressed in cancer cells to meet their high demand for essential amino acids for growth and proliferation. oup.comnih.gov Studies have shown that 4-iodo-L-phenylalanine, the L-isomer of 4-iodophenylalanine, is a substrate for LAT1. nih.govresearchgate.net While direct kinetic studies on the D-isomer are less common, research on related compounds suggests that LAT1 can transport both L- and D-enantiomers, although the affinity (Km) for L-isomers is generally higher. d-nb.info However, the maximum transport rate (Vmax) has been observed to be similar for both L- and D-enantiomers. d-nb.info
In a study using MCF-7 breast cancer cells, the uptake of radioiodinated 4-iodo-L-phenylalanine was found to be comparable to that of the natural amino acid [14C]phenylalanine. nih.gov This suggests an efficient transport mechanism. The uptake of 4-[125I]I-Phe was significantly inhibited by phenylalanine, indicating that it is predominantly taken up by LAT1. nih.gov
Interactive Data Table: Kinetic Parameters of LAT1-Mediated Uptake
| Compound | Cell Line | Parameter | Value |
| 4-[125I]iodo-L-phenylalanine | MCF-7 | % Uptake (60 min) | ~49.0% |
| [14C]phenylalanine | MCF-7 | % Uptake (60 min) | ~55.9% |
To further confirm the role of LAT1 in the uptake of 4-iodophenylalanine, competitive inhibition studies have been conducted. These studies involve measuring the uptake of a radiolabeled form of the compound in the presence of other amino acids that are known substrates of LAT1.
The half-maximal inhibitory concentration (IC50) values further quantify this competitive interaction. When [14C]phenylalanine was used as the tracer, the IC50 values for L-phenylalanine and 4-iodo-L-phenylalanine were 1.45 mM and 2.50 mM, respectively. nih.gov When 4-[125I]I-Phe was the tracer, the IC50 values were 1.3 mM for L-phenylalanine and 1.0 mM for 4-iodo-L-phenylalanine. nih.gov These findings demonstrate a clear competition for the LAT1 transporter.
Interactive Data Table: Competitive Inhibition of 4-Iodophenylalanine Uptake
| Tracer | Inhibitor | Cell Line | IC50 Value (mM) |
| [14C]phenylalanine | L-phenylalanine | MCF-7 | 1.45 |
| [14C]phenylalanine | 4-iodo-L-phenylalanine | MCF-7 | 2.50 |
| 4-[125I]I-Phe | L-phenylalanine | MCF-7 | 1.3 |
| 4-[125I]I-Phe | 4-iodo-L-phenylalanine | MCF-7 | 1.0 |
Kinetic Studies of Large Neutral Amino Acid Transporter 1 (LAT1)-Mediated Uptake
Binding Characteristics with Serum Proteins and Macromolecules
Once in the bloodstream, the fate of 4-iodo-D-phenylalanine is influenced by its interaction with serum proteins. The extent of this binding has significant implications for its distribution throughout the body and its eventual clearance. cambridgemedchemconsulting.comwikipedia.org
Plasma protein binding can act as a reservoir for a compound, influencing its half-life and availability to target tissues. wikipedia.org Only the unbound fraction of a drug is generally considered pharmacologically active and available for distribution into tissues and subsequent elimination. cambridgemedchemconsulting.com
Studies have shown that incorporating 4-iodo-D-phenylalanine into larger molecules, such as PSMA inhibitors for prostate cancer imaging and therapy, can significantly increase plasma protein binding. nih.gov For instance, the insertion of 4-iodo-D-phenylalanine into a PSMA inhibitor resulted in a plasma protein binding of 97%. nih.gov This high level of binding was associated with prolonged tumor retention of the radiolabeled compound. nih.gov This suggests that the iodophenylalanine moiety contributes to this high affinity. While direct studies on the plasma protein binding of 4-iodo-D-phenylalanine itself are not extensively detailed in the provided context, the behavior of its derivatives provides strong indirect evidence of its potential for significant protein binding. This high binding can lead to a lower volume of distribution and reduced clearance. cambridgemedchemconsulting.com
Biodistribution and Pharmacokinetic Profiling in Preclinical Models
To understand the in vivo behavior of 4-iodo-D-phenylalanine, preclinical studies using animal models are essential. These studies provide data on how the compound is distributed among different organs and how it is eliminated from the body.
Biodistribution studies of radioiodinated phenylalanine derivatives have been conducted in various tumor-bearing mouse models. researchgate.netresearchgate.net Generally, these amino acid analogues exhibit high and specific uptake in tumors. researchgate.net The primary route of elimination for these compounds is through the kidneys, leading to accumulation in the bladder. researchgate.net
For example, in studies with [123I]-2-iodo-D-phenylalanine, a structural isomer of the subject compound, high tumor uptake was observed along with renal clearance. researchgate.net In some animal models, the D-isomer showed higher accumulation in the bladder compared to its L-analogue, suggesting potential differences in renal handling. researchgate.net
While specific biodistribution data for 4-iodo-D-phenylalanine in various organs is not extensively detailed in the provided search results, the general pattern observed for similar radioiodinated amino acids points towards tumor accumulation and renal excretion. For instance, studies with 4-iodo-l-meta-tyrosine, another artificial amino acid, showed rapid blood clearance and significant accumulation in the pancreas and kidneys in mice. snmjournals.org
Interactive Data Table: General Biodistribution Characteristics of Radioiodinated Phenylalanine Analogues in Preclinical Models
| Characteristic | Observation |
| Tumor Uptake | High and specific |
| Primary Elimination Route | Renal (via kidneys) |
| Major Accumulation Organ (Excretion) | Bladder |
Evaluation of Tumor-to-Background Ratios in Vivo
The in vivo evaluation of 4-Iodo-d-phenylalanine, particularly its radioiodinated forms, has been a subject of research to determine its efficacy as a tumor-imaging agent. A critical parameter in this evaluation is the tumor-to-background ratio, which quantifies the uptake of the compound in tumor tissues relative to surrounding healthy tissues.
Studies in animal models have provided valuable data on the biodistribution and tumor-targeting capabilities of radioiodinated phenylalanine analogs. For instance, in sarcoma-bearing rats, 4-[¹²³I]iodo-phenylalanine demonstrated high uptake in tumor tissue. However, its high blood-pool activity was noted to reduce the tumor-to-background uptake ratio. snmjournals.org In contrast, another study using R1M rhabdomyosarcoma-bearing athymic mice showed that while [¹²³I]-2-iodo-D-phenylalanine had a tumor retention of only 4%, the tumor contrast increased by up to 350% at 19 hours after injection, indicating a favorable tumor-to-background ratio over time. researchgate.netnih.gov This suggests a high, fast, and specific tumor uptake coupled with rapid clearance from the blood. researchgate.netnih.gov
Further investigations have explored different isomers and similar compounds to optimize tumor imaging. For example, [¹²³I]-2-iodo-L-phenylalanine showed high and rapid tumor uptake in an R1M rhabdomyosarcoma mouse model, achieving net tumor-to-background ratios of up to 6.7 at 60 minutes post-injection. snmjournals.org This was accompanied by low uptake in abdominal organs and the brain. snmjournals.org
The D-isomer, [¹²³I]-2-iodo-D-phenylalanine, also demonstrated promising characteristics for diagnostic imaging due to its high and specific tumor uptake and fast blood clearance. nih.gov Comparative studies have shown that both the L- and D-isomers of 2-iodophenylalanine exhibit high and similar uptake in various tumor models. researchgate.net
The following tables present a summary of research findings on tumor-to-background ratios for different radioiodinated phenylalanine derivatives in various tumor models.
Tumor-to-Background Ratios of Iodinated Phenylalanine Analogs
| Tracer | Tumor Model | Key Findings | Reference |
| 4-[¹²³I]iodo-phenylalanine | Sarcoma-bearing rats | High tumor uptake, but high blood-pool activity reduced tumor-to-background ratio. | snmjournals.org |
| [¹²³I]-2-iodo-D-phenylalanine | R1M rhabdomyosarcoma | Tumor contrast increased up to 350% at 19 hours post-injection. | researchgate.netnih.gov |
| [¹²³I]-2-iodo-L-phenylalanine | R1M rhabdomyosarcoma | Net tumor-to-background ratios up to 6.7 at 60 minutes. | snmjournals.org |
Comparative Tumor and Background Uptake of [¹²³I]-iodo-L-phenylalanine and [¹²³I]-iodo-D-phenylalanine
Data from DPI at steady state (t=30 min p.i.; n=15)
| Tracer | Tumor Uptake | Contralateral Background Uptake | Reference |
| [¹²³I]-iodo-L-phenylalanine | High | Low | researchgate.netresearchgate.net |
| [¹²³I]-iodo-D-phenylalanine | High | Low | researchgate.netresearchgate.net |
Advanced Analytical and Spectroscopic Characterization Techniques
Structural Determination of 4-Iodo-D-phenylalanine-Modified Biomolecules
The precise three-dimensional arrangement of atoms in a biomolecule is fundamental to its function. Incorporating 4-Iodo-D-phenylalanine provides a powerful asset for high-resolution structural determination.
X-ray crystallography is a cornerstone technique for determining the atomic and molecular structure of a crystal. A significant hurdle in this method is the "phase problem," where the phase information of the diffracted X-rays is lost during measurement. Single-Wavelength Anomalous Dispersion (SAD) is a powerful technique to overcome this problem, and it relies on the presence of heavy atoms within the crystal. wikipedia.org
4-Iodo-D-phenylalanine is exceptionally well-suited for this purpose. The iodine atom is a "heavy atom" with a high number of electrons, causing it to scatter X-rays anomalously. This anomalous scattering effect is the difference in scattering intensity between specific pairs of reflections known as Friedel pairs. numberanalytics.com By measuring these small differences at a single X-ray wavelength, the positions of the iodine atoms in the crystal lattice can be determined, which in turn provides the necessary phase information to calculate an electron density map and solve the entire molecular structure. nih.gov
The use of iodine is particularly advantageous for experiments conducted with in-house X-ray diffractometers that commonly use a copper anode (Cu Kα radiation, λ = 1.54 Å). nih.govnih.gov While iodine's absorption edges are not easily accessible with standard lab equipment, it provides a significant anomalous signal (f'') at this wavelength, making it a reliable tool for SAD phasing without requiring access to a synchrotron. nih.govnih.gov Studies have successfully incorporated p-iodophenylalanine into peptides and proteins to solve their crystal structures using this method. nih.govresearchgate.net
| Element | Wavelength (Å) | Energy (keV) | f' (electrons) | f'' (electrons) | Reference |
|---|---|---|---|---|---|
| Iodine (I) | 1.5418 (Cu Kα) | 8.041 | -0.6 | 6.8 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. It provides information on the local chemical environment of individual atoms. uit.no When 4-Iodo-D-phenylalanine is incorporated into a peptide or protein, it can serve as a useful probe for conformational analysis.
The introduction of the bulky and electronegative iodine atom on the phenylalanine ring can induce detectable changes in the NMR spectrum. These include shifts in the resonance frequencies of nearby protons and carbons, which can be used to constrain computational models of the protein's structure. Furthermore, through-space interactions, detected via the Nuclear Overhauser Effect (NOE), between the iodophenyl ring and other parts of the protein can provide valuable distance restraints for structure calculation. uit.nocopernicus.org
While direct NMR studies focusing solely on 4-Iodo-D-phenylalanine are not extensively documented, its primary utility in this context often lies in its role as a synthetic intermediate. The iodo-group serves as a chemical handle for the attachment of more elaborate NMR-active probes, expanding the toolkit for studying biomolecular conformation. nih.gov
Application of X-ray Crystallography for Single-Wavelength Anomalous Dispersion (SAD) Phasing
Probing Protein Dynamics and Local Environments with Spectroscopic Methods
Beyond static structures, understanding how proteins move and respond to their environment is crucial. Spectroscopic methods that utilize 4-Iodo-D-phenylalanine as a label or precursor offer a window into these dynamic processes.
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as nitroxide spin labels. In a method known as site-directed spin labeling (SDSL), a spin label is attached to a specific site in a protein to report on the structure and dynamics at that location. nih.gov
Traditionally, SDSL relies on the chemical modification of cysteine residues. However, this is problematic for proteins containing essential native cysteines. d-nb.infouni-konstanz.de The genetic incorporation of 4-Iodo-phenylalanine (pIPhe) provides a powerful alternative. The iodine atom enables a highly specific, bioorthogonal chemical reaction called the Suzuki-Miyaura coupling. d-nb.inforesearchgate.net In this reaction, a nitroxide spin label containing a boronic acid group (like NOBA) is coupled to the iodophenylalanine residue, forming a stable and rigid biphenyl (B1667301) linkage. d-nb.inforesearchgate.net
This approach offers several advantages:
Specificity: It allows labeling of proteins that contain functionally important cysteines. d-nb.info
Rigidity: The resulting biphenyl linkage is less flexible than traditional linkers, which can provide more precise information about backbone dynamics and distance measurements. d-nb.info
Biocompatibility: The Suzuki-Miyaura reaction can be performed under conditions compatible with biological systems. d-nb.info
Researchers have used this method to study the conformational transitions of proteins like α-synuclein upon interaction with membranes, demonstrating its power in tracking dynamic changes in protein structure. d-nb.info
| Feature | Cysteine-based Labeling (e.g., MTSSL) | 4-Iodo-phenylalanine-based Labeling (Suzuki-Miyaura) | Reference |
|---|---|---|---|
| Target Residue | Cysteine | 4-Iodo-phenylalanine (genetically incorporated) | nih.govd-nb.info |
| Chemistry | Disulfide bond formation | Palladium-catalyzed Suzuki-Miyaura coupling | nih.govd-nb.info |
| Linker Flexibility | Relatively flexible | Rigid (biphenyl linkage) | d-nb.info |
| Applicability | Limited in proteins with essential cysteines | Applicable to nearly any protein site via genetic encoding | d-nb.infouni-konstanz.de |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is sensitive to the conformational state of a protein's backbone and side chains. researchgate.net The frequencies of certain vibrational modes, particularly the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands, are correlated with specific secondary structures like α-helices and β-sheets. scirp.org
The incorporation of a bulky unnatural amino acid like 4-Iodo-D-phenylalanine can potentially perturb the local protein conformation. These changes can be monitored by observing shifts in the amide I and II bands. researchgate.netscirp.org For example, a study on L-phenylalanine using ATR-FTIR showed that environmental changes can induce conformational shifts detectable by this method. researchgate.net While the carbon-iodine (C-I) stretch itself may be difficult to observe in a complex protein spectrum, the structural impact of incorporating the entire residue can be effectively monitored through the sensitive amide backbone vibrations. This allows researchers to assess how the introduction of the label affects the native protein structure and to monitor conformational changes that occur during protein function.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Site-Specifically Labeled Proteins
Mass Spectrometry in Peptide and Protein Analysis
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the primary structure of proteins, identify post-translational modifications, and probe higher-order structure. nih.gov
When 4-Iodo-D-phenylalanine is incorporated into a protein, MS is the definitive method to verify its successful inclusion. The process typically involves digesting the modified protein into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by MS. nih.gov The peptide containing 4-Iodo-D-phenylalanine will have a distinct mass increase compared to its wild-type counterpart, providing unambiguous confirmation of its incorporation. researchgate.netresearchgate.net
For instance, substituting a phenylalanine residue with a 4-Iodo-phenylalanine residue results in a predictable mass shift. This precise mass measurement is crucial for validating the products of protein engineering. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the modified peptide, pinpointing the exact location of the unnatural amino acid. nih.gov LC-MS/MS methods have also been developed to accurately determine the ratio of L- and D-amino acids in a protein sample, a technique that could be applied to proteins modified with 4-Iodo-D-phenylalanine. mdpi.com
| Amino Acid | Chemical Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Phenylalanine | C₉H₁₁NO₂ | 165.07898 |
| 4-Iodo-phenylalanine | C₉H₁₀INO₂ | 290.97562 |
| Net Mass Change | +125.89664 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization and Purity Assessment
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination allows for the effective characterization and purity assessment of compounds like 4-Iodo-d-phenylalanine.
In a typical LC-MS analysis, the sample is first introduced into the liquid chromatograph, where the components of the mixture are separated based on their interactions with the stationary phase of the column and the mobile phase. For amino acids and their derivatives, hydrophilic interaction chromatography (HILIC) is often employed for better retention and peak shape. nih.gov The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined. This provides information about the molecular weight of the compound.
For the characterization of 4-Iodo-d-phenylalanine, LC-MS can confirm the presence of the compound by detecting its specific molecular ion. The molecular weight of 4-Iodo-d-phenylalanine is 291.09 g/mol . nih.govnih.gov Tandem mass spectrometry (MS/MS) can further confirm the structure by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. Site-specific incorporation of the L-enantiomer, 4-iodo-L-phenylalanine, into proteins has been confirmed using LC-MS/MS analysis. researchgate.net
Purity assessment by LC-MS involves quantifying the main compound and detecting any impurities. The peak area of the main compound in the chromatogram is proportional to its concentration. Impurities, such as starting materials from the synthesis or byproducts like 3,4-diiodo-L-phenylalanine, can be detected and quantified even at very low levels. nih.gov The use of a photodiode array (PDA) detector in conjunction with LC-MS can provide additional information about the spectral homogeneity of the chromatographic peak, further ensuring its purity. chromatographyonline.com However, it is important to note that impurities with similar UV spectra or poor UV response may not be easily detected by PDA alone, highlighting the complementary strength of mass spectrometric detection. chromatographyonline.com
| Parameter | Description | Typical Value/Method |
| Chromatographic Mode | Method used to separate the analyte from other components. | Hydrophilic Interaction Chromatography (HILIC) is often suitable for polar analytes like amino acids. nih.gov |
| Mobile Phase | The solvent that moves the analyte through the column. | A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is common. nih.gov |
| Ionization Source | Method used to generate ions from the analyte. | Electrospray Ionization (ESI) is frequently used for amino acids. jst.go.jp |
| Mass Analyzer | The component that separates ions based on their m/z ratio. | Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly employed. |
| Detection Mode | How the ions are detected. | Multiple Reaction Monitoring (MRM) can be used for targeted quantification. nih.gov |
Applications in Chiral Differentiation by Mass Spectrometry
Chiral differentiation, the separation and identification of enantiomers, is crucial as different enantiomers of a molecule can have vastly different biological activities. Mass spectrometry has emerged as a powerful tool for chiral analysis due to its speed, sensitivity, and specificity. unipd.itfrontiersin.org While enantiomers have identical masses, they can be differentiated by mass spectrometry through the formation of diastereomeric complexes with a chiral reference compound.
The kinetic method is a widely applied mass spectrometric technique for chiral differentiation. jst.go.jp In this method, a diastereomeric complex ion is formed in the gas phase between the analyte (in this case, D- or L-phenylalanine derivatives), a chiral reference molecule, and a metal ion (e.g., Cu²⁺). jst.go.jp These diastereomeric complexes, having different stabilities, will fragment differently upon collision-induced dissociation (CID). By comparing the fragmentation patterns or the abundance of specific fragment ions, the enantiomers can be distinguished.
Iodo-substituted L-amino acids, including 4-iodo-L-phenylalanine, have been successfully used as chiral references for the differentiation of enantiomeric drugs and β-amino alcohols using electrospray ionization mass spectrometry. sigmaaldrich.com The formation of trimeric diastereomeric adduct ions, [M+(Ref)₂+A-H]⁺ (where M is a metal ion, Ref is the chiral reference, and A is the analyte), allows for enantiomeric differentiation through CID experiments.
Another approach involves the use of in-source collision-induced dissociation (CID). By increasing the voltage in the electrospray ionization source, the diastereomeric complex ions become unstable and dissociate. The differential dissociation rates between the diastereomers allow for chiral recognition without the need for a tandem mass spectrometer. jst.go.jp
Recent advancements also include the use of ultraviolet photodissociation (UVPD) mass spectrometry combined with artificial neural networks for the quantitative chiral analysis of multiple isomers. frontiersin.org Iodo-L-tyrosine has been utilized as a chiral reference in such studies, highlighting the potential of iodinated amino acids in advanced chiral analysis methods. frontiersin.org
| Method | Principle | Application Example |
| Kinetic Method | Formation of diastereomeric complexes with a chiral reference and a metal ion, followed by collision-induced dissociation (CID). Different fragmentation efficiencies allow for differentiation. jst.go.jp | Differentiation of β-amino alcohols using 4-iodo-L-phenylalanine as a chiral reference and Cu²⁺ as the central metal ion. |
| In-Source CID | Increasing the voltage in the ESI source causes differential dissociation of diastereomeric complexes, enabling chiral recognition. jst.go.jp | Chiral recognition of D- and L-amino acids by forming trimeric cluster ions with a chiral reference and CuSO₄. jst.go.jp |
| UV Photodissociation (UVPD) | Using UV light to induce fragmentation of diastereomeric complexes. frontiersin.org | Quantitative chiral analysis of dipeptide isomers using iodo-L-tyrosine as a chiral reference. frontiersin.org |
Preclinical and Translational Research Outcomes
In Vitro Efficacy and Selectivity Studies in Disease Models
In vitro studies are fundamental in determining the initial efficacy and cancer cell selectivity of a new compound. Research has explored the cytotoxicity, cellular uptake, and mechanisms of action of iodinated phenylalanine analogues in various cancer cell lines.
Cytotoxicity and Uptake Studies in Cancer Cell Lines (e.g., Breast Cancer, Glioblastoma)
The therapeutic potential of any anti-cancer agent begins with its ability to be selectively taken up by and exert toxicity against malignant cells. Studies have primarily focused on the L-isomer, 4-iodo-L-phenylalanine, often in its radioiodinated form, but provide foundational insights applicable to the D-isomer.
Research has shown that the L-type amino acid transporter 1 (LAT1) is frequently overexpressed in various cancers, including breast cancer and glioblastoma, and is responsible for transporting neutral amino acids like phenylalanine. nih.govoup.com This overexpression is a key mechanism for the selective accumulation of phenylalanine analogues in tumor tissue.
In vitro uptake studies using the radioiodinated L-isomer, 4-[¹²⁵I]iodo-L-phenylalanine, in MCF-7 breast cancer cells demonstrated significant, time-dependent accumulation. After a 60-minute incubation period, the uptake of 4-[¹²⁵I]iodo-L-phenylalanine reached up to 49.0 ± 0.7% of the input dose, comparable to the 55.9 ± 0.5% uptake of naturally occurring [¹⁴C]phenylalanine under the same conditions. nih.govduke.edu Competitive inhibition assays in this study confirmed that the uptake is specific, with unlabeled 4-iodo-L-phenylalanine effectively blocking the uptake of its radiolabeled counterpart. nih.gov The half-maximal inhibitory concentration (IC₅₀) for 4-iodo-L-phenylalanine in inhibiting [¹²⁵I]I-Phe uptake was determined to be 1.0 mM. nih.govduke.edu
While specific cytotoxicity data for 4-Iodo-D-phenylalanine is not extensively documented, studies on the related compound 2-iodo-D-phenylalanine show that D-isomers are also recognized and transported by LAT1 into cancer cells. snmjournals.org In vitro evaluations of [¹²³I]-2-iodo-D-phenylalanine were conducted across a range of tumor cell lines, including A549 (lung), A2058 (melanoma), C6 (glioma), and HT29 (colon), demonstrating the broad applicability of D-isomer amino acid analogues for tumor targeting. researchgate.net
| Compound | Cell Line | Parameter | Value | Source |
|---|---|---|---|---|
| 4-[¹²⁵I]iodo-L-phenylalanine | MCF-7 (Breast Cancer) | % Uptake (60 min) | 49.0 ± 0.7% | nih.govduke.edu |
| [¹⁴C]phenylalanine | MCF-7 (Breast Cancer) | % Uptake (60 min) | 55.9 ± 0.5% | nih.govduke.edu |
| 4-iodo-L-phenylalanine | MCF-7 (Breast Cancer) | IC₅₀ vs [¹²⁵I]I-Phe | 1.0 mM | nih.govduke.edu |
| Phenylalanine | MCF-7 (Breast Cancer) | IC₅₀ vs [¹²⁵I]I-Phe | 1.3 mM | nih.govduke.edu |
Inhibition of Cell Proliferation and DNA Repair Pathways
Beyond simple cytotoxicity, there is evidence that iodinated phenylalanine analogues may interfere with critical cellular processes such as proliferation and DNA repair. The L-isomer, particularly when labeled with Iodine-131 ([¹³¹I]IPA), is believed to exert a cytostatic (inhibiting cell growth) and radiosensitizing effect. It is hypothesized that as an analogue of the essential amino acid L-phenylalanine, it may act as an antimetabolite that inhibits DNA repair pathways. oup.com This action could potentiate the effects of external radiation therapy by preventing tumor cells from repairing the radiation-induced damage, specifically double-stranded DNA breaks. oup.com
While direct studies on 4-Iodo-D-phenylalanine's role in these pathways are limited, research on phenylalanine analogues provides relevant context. High concentrations of phenylalanine have been shown to induce DNA damage in the cerebral cortex and blood of rats. nih.gov This suggests that structural analogues like 4-Iodo-D-phenylalanine could potentially interfere with DNA integrity and repair mechanisms, thereby inhibiting the rapid proliferation characteristic of cancer cells. However, further research is required to specifically elucidate the impact of the D-isomer on these pathways.
In Vivo Efficacy and Therapeutic Monitoring in Animal Models
Following promising in vitro results, compounds are advanced to in vivo animal models to assess their therapeutic efficacy and to develop methods for monitoring treatment response in a whole-organism setting.
Tumor Growth Inhibition in Xenograft Models
Animal studies, often using xenograft models where human tumor cells are implanted into immunocompromised mice, are critical for evaluating a compound's real-world therapeutic potential.
While direct efficacy studies on 4-Iodo-D-phenylalanine are not widely published, compelling results have been obtained with highly related compounds. A study on radioiodinated 2-iodo-D-phenylalanine ([¹³¹I]-2-I-D-Phe) in nude mice bearing R1M rhabdomyosarcoma xenografts demonstrated a clear therapeutic effect. nih.govresearchgate.net Mice treated with a single intravenous injection of the compound showed a significant reduction in tumor growth compared to control groups. nih.govscience.gov The tumor growth rate was reduced by at least 33% in the treated mice. nih.govresearchgate.net
Similarly, extensive research on the L-isomer, [¹³¹I]IPA, has demonstrated significant efficacy in glioma models. In studies using rats with stereotactically inoculated human glioblastoma xenografts (Tx3868 and A1207), monotherapy with [¹³¹I]IPA was more effective than radiotherapy alone, leading to long-term survival in 35-45% of the animals. snmjournals.org When combined with external beam radiation, [¹³¹I]IPA significantly prolonged the median survival of rats in both syngeneic and human glioblastoma xenograft models. snmjournals.org
A study using a prostate-specific membrane antigen (PSMA) inhibitor that incorporated 4-iodo-D-phenylalanine as a component demonstrated very high tumor uptake of 16.1 ± 2.5% of the injected dose per gram in LNCaP tumor-bearing mice 24 hours post-injection, indicating effective tumor targeting by the D-isomer in vivo. ebi.ac.uk
| Compound | Animal Model | Tumor Type | Key Finding | Source |
|---|---|---|---|---|
| [¹³¹I]-2-iodo-D-phenylalanine | Nude Mice | R1M Rhabdomyosarcoma | ≥33% reduction in tumor growth rate | nih.govresearchgate.net |
| [¹³¹I]iodo-L-phenylalanine ([¹³¹I]IPA) | RNU Rats | A1207/Tx3868 Glioblastoma | 35-45% long-term survivors (monotherapy) | snmjournals.org |
| [¹³¹I]iodo-L-phenylalanine ([¹³¹I]IPA) + Radiotherapy | Fischer Rats | F98 Glioma | Significantly prolonged median survival (P < 0.01) | snmjournals.org |
Correlation of Imaging Data with Therapeutic Response
Non-invasive imaging techniques are crucial for monitoring the biodistribution of a therapeutic agent and assessing the tumor's response to treatment. In the study of [¹³¹I]-2-iodo-D-phenylalanine in rhabdomyosarcoma-bearing mice, tumor growth was quantified using bioluminescent imaging, which directly correlated with caliper measurements and demonstrated the therapeutic effect of the compound. nih.govresearchgate.net Other studies with [¹²³I]-2-iodo-D-phenylalanine have shown its utility as a SPECT imaging agent, displaying high and specific tumor uptake with rapid clearance from the blood, which is a favorable characteristic for a therapeutic agent. snmjournals.orgresearchgate.net
In the clinical setting, studies with the L-isomer have successfully correlated imaging data with therapeutic outcomes. In a proof-of-principle study in glioma patients treated with [¹³¹I]IPA, sequential PET scans using [¹⁸F]fluoroethyltyrosine ([¹⁸F]FET) were performed. nih.gov In one patient, these scans showed progressively decreasing maximum standardised uptake values (SUVmax) over a 10-month period, which indicated a positive metabolic response. This imaging data corresponded directly with a reduction in tumor volume observed on MRI scans. nih.gov
Clinical Research and Development Progress
The culmination of preclinical research is the translation of a compound into clinical trials to evaluate its safety and efficacy in humans. To date, the clinical development of iodophenylalanine has focused exclusively on the L-isomer, 4-L-[¹³¹I]iodo-phenylalanine ([¹³¹I]IPA).
Currently, there is no publicly available information from databases such as DrugBank or ClinicalTrials.gov indicating that 4-Iodo-D-phenylalanine itself has entered clinical trials. drugbank.com The research focus remains on the L-isomer, though the favorable preclinical characteristics observed in D-isomer analogues like 2-iodo-D-phenylalanine suggest that D-amino acid derivatives remain a field of interest for future therapeutic development. snmjournals.orgresearchgate.net
Phase I Clinical Trials for Safety and Preliminary Efficacy in Oncological Indications
To date, there are no documented Phase I clinical trials focusing specifically on 4-iodo-D-phenylalanine for oncological indications. The most significant and relevant clinical research has been conducted on its stereoisomer, 4-L-[¹³¹I]iodo-phenylalanine (often abbreviated as [¹³¹I]IPA). This research provides critical insight into the clinical potential of this class of compounds.
The IPAX-1 trial was a multicenter, open-label, single-arm Phase I study designed to evaluate carrier-added 4-L-[¹³¹I]iodo-phenylalanine combined with external radiation therapy (XRT) in patients with recurrent glioblastoma (GBM), an aggressive form of brain cancer. nih.govresearchgate.net Glioblastoma is an area of significant unmet medical need, and the trial aimed to assess the safety and preliminary efficacy of this combination treatment. nih.gov
Table 1: Summary of IPAX-1 Phase I Clinical Trial for 4-L-[¹³¹I]iodo-phenylalanine This table summarizes data for the L-isomer, as no Phase I trial data for the D-isomer is available.
| Trial Identifier | Compound | Indication | Key Preliminary Efficacy Endpoints | Reported Outcomes | Source |
|---|---|---|---|---|---|
| IPAX-1 | 4-L-[¹³¹I]iodo-phenylalanine ([¹³¹I]IPA) + XRT | Recurrent Glioblastoma (GBM) | Stable Disease (SD) Rate, Median Progression-Free Survival (PFS), Median Overall Survival (OS) | SD in 44.4% of patients; Median PFS of 4.3 months; Median OS of 13 months | nih.govresearchgate.net |
Future Research Directions and Unmet Clinical Needs
The landscape of treating aggressive cancers like glioblastoma is characterized by a significant unmet need for more effective and well-tolerated therapies. nih.gov Research into iodinated phenylalanine derivatives, for both the L- and D-isomers, points toward several future directions.
For the clinically evaluated 4-L-[¹³¹I]iodo-phenylalanine, the promising results from the IPAX-1 study suggest its potential use as a first-line treatment for glioblastoma, rather than only in the recurrent setting. nih.gov Further investigations in larger, randomized trials are warranted to confirm the efficacy of the [¹³¹I]IPA and external radiation therapy combination.
For 4-iodo-D-phenylalanine and related D-isomers, future research is likely to build on the preclinical findings. Key directions include:
Optimizing for Imaging: The faster clearance and high tumor contrast observed with iodinated D-amino acid analogues in preclinical models suggest a potential advantage for diagnostic applications, specifically for SPECT imaging. nih.gov Further studies could focus on developing these tracers to better differentiate tumors from surrounding healthy tissue with a lower radiation burden on the patient.
Therapeutic Applications: While early preclinical results with [¹³¹I]-2-iodo-D-phenylalanine showed a reduction in tumor growth, more extensive studies are needed to establish therapeutic efficacy and to understand the mechanism of action, which may differ from the L-isomer. nih.gov
Development of Advanced Radiopharmaceuticals: As demonstrated in PSMA inhibitor research, 4-iodo-D-phenylalanine can be a valuable component for designing next-generation targeted therapies. ebi.ac.ukd-nb.info Its properties can be harnessed to improve the pharmacokinetic profiles of complex drugs, such as by enhancing tumor retention. Future work will likely continue to explore its use as a building block in sophisticated drug constructs for various cancer types.
The overarching goal is to leverage the unique biological properties of different amino acid isomers to develop more precise and effective tools for both diagnosing and treating cancer.
Q & A
Q. How can researchers enhance reproducibility when reporting 4-Iodo-D-phenylalanine-based peptide crystallography data?
- Methodological Answer : Deposit raw diffraction data in public repositories (e.g., Protein Data Bank). Include Fo-Fc electron density maps to validate iodine placement. Disclose refinement parameters (e.g., R-factors, B-values) and Twinning tests to confirm crystal quality .
Future Directions
Q. What emerging applications of 4-Iodo-D-phenylalanine warrant further investigation in targeted drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
